molecular formula C6H6BrNO2S B2545862 5-Bromo-isothiazole-3-carboxylic acid ethyl ester CAS No. 1049730-13-3

5-Bromo-isothiazole-3-carboxylic acid ethyl ester

Cat. No. B2545862
M. Wt: 236.08
InChI Key: FLQHQYQPUQQGER-UHFFFAOYSA-N
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Description

The compound "5-Bromo-isothiazole-3-carboxylic acid ethyl ester" is a derivative of isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The presence of a bromine atom and an ester group in the molecule suggests potential reactivity and applications in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was achieved from p-bromoaniline, as detailed in one study . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "5-Bromo-isothiazole-3-carboxylic acid ethyl ester".

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the presence of intramolecular hydrogen bonds and the arrangement of molecules in the crystal lattice . These studies provide a foundation for understanding the molecular structure of "5-Bromo-isothiazole-3-carboxylic acid ethyl ester" and predicting its behavior in different environments.

Chemical Reactions Analysis

The reactivity of halothiazoles has been investigated, particularly in photochemical reactions. A study found that ethyl 2-iodothiazole-5-carboxylate underwent photoarylation-photoisomerization to yield ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the bromo-substituted isothiazole could also participate in similar photochemical processes, potentially leading to novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly examined. Quantum chemical computational studies have provided detailed information on the optimized molecular geometry, vibrational frequencies, and NMR shift values of a similar compound . Additionally, the influence of solvent polarity on the energetic behavior of the compound was assessed, indicating that the total energy decreases with increasing solvent polarity . These findings are relevant for predicting the behavior of "5-Bromo-isothiazole-3-carboxylic acid ethyl ester" in different solvents and under various conditions.

Scientific Research Applications

Immunological Activity

Research on derivatives of isothiazolecarboxylic acid, specifically compounds with aminoacylamino groups on the isothiazole ring and an ethyl ester replacing the carboxylic group, has shown potential in immunological applications. These compounds were synthesized and tested for their effects on the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells in mice, as well as on the proliferative response of splenocytes to T-cell and B-cell mitogens in vitro (Lipnicka & Zimecki, 2007).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, a compound related to 5-Bromo-isothiazole-3-carboxylic acid ethyl ester, has been explored. This study involved various techniques like X-ray crystallography, NMR, MS, and IR to investigate the structure and properties of the compound (Wang & Dong, 2009).

Application in Oxazole Synthesis

A method for synthesizing 5-substituted oxazole-4-carboxylic acid esters, which could be applicable to derivatives including 5-Bromo-isothiazole-3-carboxylic acid ethyl ester, has been developed. This synthesis involves the reaction of ethyl isocyanoacetic acid with various carboxylic acids, providing a route for creating a range of derivatives (Tormyshev et al., 2006).

Conversion to Acylisothiazoles

A study demonstrated the conversion of substituted furans into 5-acylisothiazoles, a category that could include 5-Bromo-isothiazole-3-carboxylic acid ethyl ester. The process involved ethyl carbamate, thionyl chloride, and pyridine in boiling benzene or toluene. The study also explored the X-ray structures of the resulting isothiazoles, contributing to the understanding of their bonding patterns (Guillard et al., 2001).

properties

IUPAC Name

ethyl 5-bromo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQHQYQPUQQGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-isothiazole-3-carboxylic acid ethyl ester

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